4-Bromopent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopent-4-en-1-ol is an organic compound with the molecular formula C5H9BrO It is a brominated alcohol, characterized by the presence of a bromine atom attached to a pentene chain with a hydroxyl group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromopent-4-en-1-ol can be synthesized through several methods. One common approach involves the bromination of pent-4-en-1-ol. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in water or sodium cyanide (NaCN) in ethanol.
Major Products Formed:
Oxidation: 4-Bromopent-4-enal or 4-Bromopentanoic acid.
Reduction: Pent-4-en-1-ol.
Substitution: 4-Hydroxypent-4-en-1-ol or 4-Cyanopent-4-en-1-ol.
Scientific Research Applications
4-Bromopent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromopent-4-en-1-ol depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. This involves the nucleophile attacking the carbon atom bonded to the bromine, leading to the displacement of the bromine atom .
Comparison with Similar Compounds
4-Bromo-2-pentanol: Similar structure but with the bromine atom at a different position.
5-Bromo-2-pentanone: Contains a ketone group instead of a hydroxyl group.
4-Bromo-4-penten-2-ol: Similar structure but with the hydroxyl group at a different position.
Uniqueness: 4-Bromopent-4-en-1-ol is unique due to its specific positioning of the bromine and hydroxyl groups, which imparts distinct reactivity and properties. This makes it particularly useful in selective organic transformations and as a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
64180-78-5 |
---|---|
Molecular Formula |
C5H9BrO |
Molecular Weight |
165.03 g/mol |
IUPAC Name |
4-bromopent-4-en-1-ol |
InChI |
InChI=1S/C5H9BrO/c1-5(6)3-2-4-7/h7H,1-4H2 |
InChI Key |
FDTDLMYTGDRZHM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.